molecular formula C9H21NO4 B608006 5,8,11-Trioxa-2-azatridecan-13-ol CAS No. 90430-59-4

5,8,11-Trioxa-2-azatridecan-13-ol

Cat. No. B608006
CAS RN: 90430-59-4
M. Wt: 207.27
InChI Key: JBLOFIJEJSEJCB-UHFFFAOYSA-N
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Description

5,8,11-Trioxa-2-azatridecan-13-ol is a chemical compound with the molecular formula C9H21NO4 . It has a molecular weight of 207.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 13 non-H bonds, 11 rotatable bonds, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Polythiophenes for Thermal and Optical Properties : A study by Dircio et al. (2012) involved the synthesis and characterization of novel polythiophenes containing azobenzene units and oligo(ethylene glycol) spacers, including 5,8,11-Trioxa-2-azatridecan-13-ol. These polymers were examined for their thermal stability and optical properties, particularly for their potential use in creating Langmuir films, which are one-molecule-thick films used in various surface science applications (Dircio et al., 2012).

  • Development of Glycine Antagonists : In a medicinal chemistry context, the compound has been structurally related to glycine antagonists like 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, used in neurological studies. This research, by Brehm et al. (1986), evaluated the biological effects of these compounds, particularly their interaction with glycine and GABA receptors (Brehm et al., 1986).

  • Tricyclization of Aldehydes with Ammonia : Fritz et al. (1976) explored the reaction of acrolein with aqueous ammonium sulfate solutions to yield compounds including 2,6,10-Trioxa-13-azatricyclo[7.3.1.05.13]tridecan, which is structurally related to this compound. This research provides insights into the properties of condensed ring systems and potential applications in organic synthesis (Fritz et al., 1976).

  • Fluorescent Nucleoside Analogues : Rao and Benner (2001) reported the synthesis of a 2'-deoxyribonucleoside bearing a fluorescent 5-aza-7-deazaxanthine base. This research is pertinent as it deals with the development of fluorescent probes, which are critical in biological imaging and diagnostics. The structure of these compounds could be similar to that of this compound derivatives (Rao & Benner, 2001).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOFIJEJSEJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90847825
Record name 5,8,11-Trioxa-2-azatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90847825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90430-59-4
Record name 5,8,11-Trioxa-2-azatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90847825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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